2-甲基苯并呋喃

描述

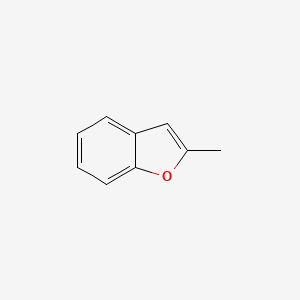

2-Methylbenzofuran is a chemical compound with the molecular formula C9H8O and a molecular weight of 132.16 . It is also known by other names such as 2-Methylbenzo[b]furan and 2-Methylcumarone .

Synthesis Analysis

Benzofurans can be prepared by various methods in the laboratory . For instance, a new method for the synthesis of benzofurans involves the synthesis of 2-aryl/alkyl benzofurans by intramolecular photochemical Wittig reaction .Molecular Structure Analysis

The molecular structure of 2-Methylbenzofuran consists of a benzene ring fused to a furan ring with a methyl group attached .Chemical Reactions Analysis

Benzofuran and its derivatives, including 2-Methylbenzofuran, have been found to undergo various chemical reactions . For example, they can undergo catalytic oxidation by hydrogen peroxide .Physical And Chemical Properties Analysis

2-Methylbenzofuran is a liquid at 20 degrees Celsius . It has a refractive index of 1.560 (lit.) and a density of 1.057 g/mL at 25 °C (lit.) .科学研究应用

Anticancer Activity

2-Methylbenzofuran: derivatives have been studied for their potential anticancer properties. These compounds can be designed to target specific cancer cell lines, offering a pathway to develop new anticancer therapies. For instance, certain benzofuran derivatives have demonstrated cytotoxic activity against head and neck cancer cell lines .

Anti-Infective Agents

Benzofuran compounds, including 2-Methylbenzofuran , exhibit a range of bioactivities, such as antibacterial and antiviral effects. This makes them valuable as potential lead compounds for developing new anti-infective agents .

Antioxidant Properties

The antioxidant properties of benzofuran derivatives are significant due to their ability to scavenge free radicals. This activity is crucial in preventing oxidative stress, which is implicated in various diseases .

Hepatitis C Virus Inhibition

Recent discoveries have shown that macrocyclic benzofuran compounds possess anti-hepatitis C virus activity. This suggests that 2-Methylbenzofuran could be a precursor in synthesizing drugs aimed at treating hepatitis C .

Natural Product Synthesis

2-Methylbenzofuran: is found in nature and can be synthesized for use in natural product chemistry. Its presence in higher plants and its role in the synthesis of complex natural products highlight its importance in this field .

Medicinal Chemistry

In medicinal chemistry, 2-Methylbenzofuran serves as a core structure for various biologically active compounds. Its versatility allows for the creation of diverse pharmacological agents, which can be tailored for specific therapeutic applications .

作用机制

Target of Action

2-Methylbenzofuran, like other benzofuran derivatives, has been found to exhibit a wide range of biological activities Benzofuran derivatives have been reported to interact with various targets, including cancer cells and microbes .

Mode of Action

For instance, some benzofuran derivatives have been found to exhibit antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups .

Biochemical Pathways

Benzofuran derivatives have been associated with a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran derivatives may affect a variety of biochemical pathways related to these processes.

Pharmacokinetics

It is known that the bioavailability of benzofuran derivatives can be improved through various synthetic pathways .

Result of Action

Benzofuran derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects . For example, some benzofuran derivatives have shown significant inhibitory effects against various types of cancer cells .

Action Environment

It is known that the biological activities of benzofuran derivatives can be influenced by various factors, including the presence of substituents on the benzofuran ring .

安全和危害

未来方向

Research on natural products containing benzofuran, including 2-Methylbenzofuran, has increased significantly in recent years . These compounds have shown a wide range of biological and pharmacological applications, making them potential candidates for drug development . For instance, a recent study reported the catalytic oxidation of benzofuran, 2-methylbenzofuran, and 3-methylbenzofuran by hydrogen peroxide, which could pave the way for future research .

Relevant Papers Several papers have been published on the topic of 2-Methylbenzofuran. These include studies on the total synthesis of natural products containing benzofuran rings , the biomimetic oxidation of benzofurans , and the development of new methods for constructing benzofuran rings . These papers provide valuable insights into the properties and potential applications of 2-Methylbenzofuran .

属性

IUPAC Name |

2-methyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-7-6-8-4-2-3-5-9(8)10-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGPVUAOTCNZPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863353 | |

| Record name | 2-Methyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Burnt phenolic aroma | |

| Record name | 2-Methylbenzofuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2082/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Methylbenzofuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2082/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.052-1.057 | |

| Record name | 2-Methylbenzofuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2082/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

2-Methylbenzofuran | |

CAS RN |

4265-25-2, 25586-38-3 | |

| Record name | 2-Methylbenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4265-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004265252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzofuran, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025586383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X3183BZ3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the molecular formula and weight of 2-Methylbenzofuran?

A1: The molecular formula of 2-Methylbenzofuran is C9H8O, and its molecular weight is 132.16 g/mol.

Q2: Which spectroscopic techniques are commonly used to characterize 2-Methylbenzofuran?

A2: Researchers frequently employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy [], Infrared (IR) spectroscopy [], and Mass Spectrometry (MS) [] to elucidate the structure of 2-Methylbenzofuran and its derivatives.

Q3: What are some efficient synthetic routes to 2-Methylbenzofuran derivatives?

A3: Several approaches are described in the literature, including:

- Cyclization of substituted phenols with α-(methylthio)acetone: This method utilizes Friedel-Crafts reaction conditions and allows for the introduction of various substituents on the benzofuran ring. [, , ]

- Direct synthesis from calcium carbide and salicylaldehyde p-tosylhydrazones: This novel methodology offers a readily available acetylene source and simplifies the synthetic procedure. []

- Claisen rearrangement of 2-phenylsulfinyl-2-propenyl phenyl ethers: This approach provides access to functionalized phenols that can be further elaborated to 2-Methylbenzofuran derivatives. []

Q4: Can 2-Methylbenzofuran undergo the Diels-Alder reaction?

A4: While 2-Methylbenzofuran itself is stable towards singlet oxygen [], its vinyl derivatives readily undergo [, ]-cycloaddition with singlet oxygen, forming 1,4-endoperoxides. This highlights the impact of substituents on the reactivity of the benzofuran core. []

Q5: How can 2-Methylbenzofuran be converted to salicylaldehyde?

A5: A convenient method involves ozonolysis of 2-Methylbenzofuran in dichloromethane at low temperature followed by alkaline hydrolysis. []

Q6: Are there examples of zeolite-catalyzed reactions involving 2-Methylbenzofuran?

A6: Yes, researchers have investigated the acylation of 2-Methylbenzofuran with acetic anhydride using Y zeolites in a fixed bed reactor. The reaction exhibits high selectivity towards 3-acetyl-2-methylbenzofuran, demonstrating the potential for zeolite catalysts in benzofuran functionalization. []

Q7: How does the reactivity of 2-Methylbenzofuran compare to benzofuran in zeolite-catalyzed acylations?

A7: Studies indicate that 2-Methylbenzofuran is significantly more reactive than benzofuran in zeolite-catalyzed acylations, with the 3-position being particularly susceptible to electrophilic attack. This difference is attributed to electronic effects and steric factors imposed by the methyl substituent. []

Q8: What is known about the environmental occurrence and fate of 2-Methylbenzofuran?

A8: 2-Methylbenzofuran has been identified as a significant component in the process waters generated during the hydrothermal carbonization of biomass, particularly from wheat straw feedstocks. [] This finding raises concerns about its potential release and impact on aquatic ecosystems.

Q9: Has the sorption behavior of 2-Methylbenzofuran in soil environments been studied?

A9: Yes, research suggests that the sorption of 2-Methylbenzofuran to soil is primarily governed by non-specific interactions with soil organic carbon. [, ] Understanding these sorption processes is crucial for predicting its mobility and potential for groundwater contamination.

Q10: Are there any reported biological activities associated with 2-Methylbenzofuran derivatives?

A10: Research indicates that certain 2-Methylbenzofuran derivatives exhibit antibacterial activity. For instance, 2-Methyl-3-nitrobenzofuran and its analogs display bacteriostatic properties, with a spectrum of activity similar to nitrofurazone. []

Q11: Have 2-Methylbenzofuran derivatives been explored as potential antifungal agents?

A11: Yes, studies have investigated the synthesis and antifungal activity of 2-amino and 2-mercapto-4-(2',3'-dihydro-2'-methylbenzofuran-5'-yl) thiazoles. While these compounds demonstrated only marginal activity against Aspergillus fumigatus and Aspergillus niger, they provide valuable insights for further structural optimization. []

Q12: Are there any 2-Methylbenzofuran derivatives under development for treating Type 2 diabetes?

A12: Yes, N,N-dimethyl-5-(2-methyl-6-((5-methylpyrazin-2-yl)-carbamoyl)benzofuran-4-yloxy)pyrimidine-2-carboxamide has emerged as a clinical candidate for Type 2 diabetes. It acts as a “partial activator” of glucokinase, a key enzyme involved in glucose homeostasis. This approach aims to achieve therapeutic efficacy while minimizing the risk of hypoglycemia. []

Q13: Have computational methods been employed to study reactions involving 2-Methylbenzofuran?

A13: Yes, computational studies have provided valuable insights into the mechanism of ruthenium NHC-catalyzed asymmetric hydrogenation of 2-Methylbenzofuran. These studies revealed the importance of a chiral pocket formed by the catalyst, which selectively interacts with the substrate, influencing enantioselectivity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

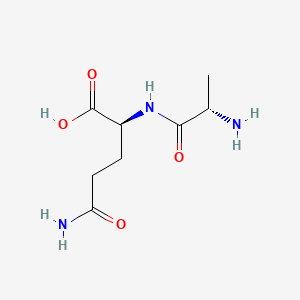

![methyl 2-[(E)-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]oxyacetate](/img/structure/B1664485.png)